molecular formula C9H18N2O4S B12947215 tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate

Cat. No.: B12947215
M. Wt: 250.32 g/mol
InChI Key: GLIXIUXAJLDVKV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystalline solid. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making this compound valuable for certain applications.

Biological Activity

Tert-butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18N2O4S
  • Molecular Weight : 274.34 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving suitable precursors.
  • Sulfamoyl Group Introduction : The sulfamoyl group is introduced via a nucleophilic substitution reaction, enhancing the compound's biological activity.
  • Carboxylate Ester Formation : The carboxylic acid moiety is converted to an ester form, which is crucial for its solubility and bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli (Gram -)15
Staphylococcus aureus (Gram +)20
Klebsiella pneumoniae (Gram -)18

These results suggest that the compound could be a candidate for further development into an antibiotic treatment.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating IC50 values of 25 µM and 30 µM, respectively. These findings indicate its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interact with active sites on bacterial enzymes or cancer cell receptors, inhibiting their function.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

A recent study published in Bionatura evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The study utilized the agar diffusion method to assess inhibition zones against selected pathogens. Results indicated that this compound significantly inhibited bacterial growth compared to control groups .

Study on Anticancer Properties

A research article focused on the cytotoxic effects of azetidine derivatives highlighted the promising activity of this compound against MCF-7 and PC-3 cells. The study utilized MTT assays to determine cell viability post-treatment, confirming that the compound induces significant cytotoxicity in a dose-dependent manner .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl 3-(sulfamoylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14)

InChI Key

GLIXIUXAJLDVKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)N

Origin of Product

United States

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